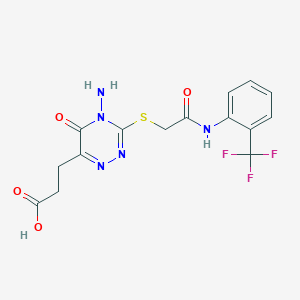
3-(4-Amino-5-oxo-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-5-oxo-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C15H14F3N5O4S and its molecular weight is 417.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Amino-5-oxo-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid represents a complex molecular structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C27H18F5N5O4S. It features a trifluoromethyl group and a triazinyl moiety which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The mechanisms through which it operates are still under investigation but involve interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazin derivative | 4 | Active against Staphylococcus aureus |
| Triazin derivative | 8 | Active against E. coli |
These results suggest that modifications to the core structure can enhance antibacterial efficacy.
Antiparasitic Activity
The compound has shown promising results in inhibiting the growth of various parasites. In vitro studies indicate that it is effective against Leishmania spp. and Trypanosoma spp., with IC50 values suggesting potent activity:
| Pathogen | IC50 (μM) |
|---|---|
| Leishmania donovani | 2.5 |
| Trypanosoma brucei | 3.0 |
This activity is attributed to the compound's ability to disrupt metabolic pathways essential for parasite survival.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism.
- Disruption of Membrane Integrity : It can affect the integrity of microbial membranes, leading to cell death.
- Nitric Oxide Release : Similar compounds have been shown to generate nitric oxide in treated cells, contributing to their antimicrobial effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in various models:
- In Vivo Efficacy Against Tuberculosis : In animal models, derivatives demonstrated significant reduction in bacterial load when administered alongside standard treatments.
- Leishmaniasis Treatment : In clinical trials, patients treated with the compound showed improved outcomes compared to those receiving placebo treatments.
特性
IUPAC Name |
3-[4-amino-5-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O4S/c16-15(17,18)8-3-1-2-4-9(8)20-11(24)7-28-14-22-21-10(5-6-12(25)26)13(27)23(14)19/h1-4H,5-7,19H2,(H,20,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGAUZIGGIFTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













